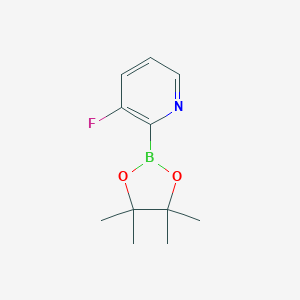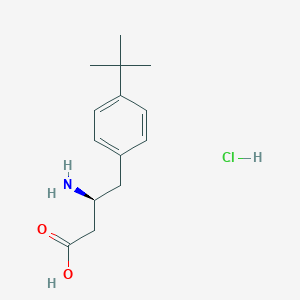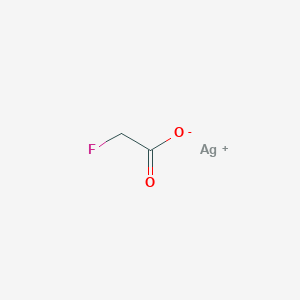
3-Fluoro-2-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of boric acid ester intermediates similar to "3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" involves multi-step substitution reactions. The process typically includes the use of FTIR, ^1H and ^13C NMR spectroscopy, mass spectrometry, and X-ray diffraction for structure confirmation. These methods ensure the accurate formation of the target compound through controlled reactions (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds akin to "3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" has been thoroughly analyzed using X-ray diffraction and density functional theory (DFT). These analyses reveal the spatial arrangement of atoms, confirming the structure predicted by chemical synthesis methods. The studies also delve into the molecular electrostatic potential and frontier molecular orbitals, providing insight into the compound's chemical behavior (Huang et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and stability of "3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" derivatives can be influenced by structural variations. For instance, different orientations of the dioxaborolane ring and variations in the bond angles of the BO2 group impact the compound's reactivity. Ab initio calculations highlight the distinctions in chemical reactivity, attributed to differences in the distribution of the highest occupied and lowest unoccupied molecular orbitals (Sopková-de Oliveira Santos et al., 2003).
Applications De Recherche Scientifique
Synthèse organique
Ce composé est principalement utilisé en synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki-Miyaura . Le groupe ester boronique de la molécule réagit avec divers halogénures ou triflates en présence d'un catalyseur au palladium, conduisant à la formation de composés biaryliques. Ces structures biaryliques sont importantes dans le développement de produits pharmaceutiques et de molécules organiques complexes.
Découverte de médicaments
En découverte de médicaments, l'atome de fluor présent dans le composé est d'un grand intérêt . Le fluor est souvent inclus dans les molécules bioactives pour améliorer leur stabilité métabolique et moduler leur affinité de liaison envers les cibles biologiques. L'introduction du fragment fluoropyridine dans les candidats médicaments peut améliorer leurs propriétés pharmacocinétiques.
Chimie agricole
En chimie agricole, ces esters boroniques sont utilisés pour synthétiser des agents de protection des cultures . Le cycle pyridine peut servir de bloc de construction pour des composés qui présentent des activités herbicides ou fongicides, contribuant à la protection des cultures contre diverses ravageurs et maladies.
Chimie analytique
Enfin, en chimie analytique, le groupe ester boronique du composé peut être utilisé pour créer des capteurs de détection de biomolécules . Les acides boroniques et leurs dérivés ont la capacité de former des complexes covalents réversibles avec les sucres et autres diols, ce qui est utile dans le développement d'outils de diagnostic et de systèmes de surveillance du glucose.
Mécanisme D'action
Target of Action
Boronic acid esters are generally known to be used in the suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis .
Mode of Action
The compound’s mode of action is primarily through its role as a reagent in organic synthesis. It participates in the formation of carbon-carbon bonds in the Suzuki-Miyaura cross-coupling reactions . The fluorine atom in the compound can also be involved in various interactions with its targets, but the specifics depend on the context of the reaction.
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of carbon-carbon bonds, specifically in the Suzuki-Miyaura cross-coupling reactions . The downstream effects of these reactions can vary widely, depending on the other reactants and conditions involved.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants involved.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other reactants. For example, the Suzuki-Miyaura reactions typically require a palladium catalyst and a base .
Propriétés
IUPAC Name |
3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)9-8(13)6-5-7-14-9/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVXCKXEBKQHMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590523 |
Source


|
| Record name | 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1309982-68-0 |
Source


|
| Record name | 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)



![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)

![2-Hydrazinylnaphtho[2,1-d][1,3]thiazole](/img/structure/B88570.png)
